molecular formula C7H13NaO2 B158263 Sodium heptanoate CAS No. 10051-45-3

Sodium heptanoate

Cat. No. B158263
CAS RN: 10051-45-3
M. Wt: 152.17 g/mol
InChI Key: NMTDPTPUELYEPL-UHFFFAOYSA-M
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Description

Sodium heptanoate, also known as Enanthic Acid Sodium Salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . It can be used as a surfactant, emulsifier, lubricant, and preservative, and plays an important role in some electronic devices . In addition, Sodium heptanoate is also used in the preparation of certain chemicals and raw materials such as paints, plastics, fragrances, etc .


Molecular Structure Analysis

Sodium heptanoate has a molecular formula of C7H13NaO2 . Its average mass is 152.167 Da and its monoisotopic mass is 152.081329 Da .

Scientific Research Applications

, is used in biochemical research as a fatty acid conjugate. It’s particularly useful in the study of lipid metabolism and fatty acid-related pathways due to its solubility and reactivity.

Food Industry Research

Sodium heptanoate finds applications in food industry research as a food additive. It’s investigated for its potential to act as a preservative or flavor enhancer due to its antimicrobial properties and its ability to impart a specific taste profile.

Each of these applications leverages the unique chemical properties of Sodium heptanoate, demonstrating its versatility and importance across various fields of scientific research. The compound’s structure, chemical names, physical and chemical properties, and safety/hazards information are well-documented, making it a valuable resource for researchers and industry professionals alike .

Mechanism of Action

Target of Action

Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .

Mode of Action

It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .

Action Environment

The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.

properties

IUPAC Name

sodium;heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTDPTPUELYEPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143357
Record name Sodium heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium heptanoate

CAS RN

10051-45-3
Record name Sodium heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010051453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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